molecular formula C10H16O3 B086212 6-Methyl-3,4-epoxycyclohexylmethyl acetate CAS No. 106-85-4

6-Methyl-3,4-epoxycyclohexylmethyl acetate

Cat. No. B086212
CAS RN: 106-85-4
M. Wt: 184.23 g/mol
InChI Key: OOLNWDDAWUWWTK-UHFFFAOYSA-N
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Description

6-Methyl-3,4-epoxycyclohexylmethyl acetate, also known as MCHMA, is a chemical compound used in various industrial applications. This compound is widely used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. MCHMA is a clear, colorless liquid with a mild odor and is soluble in most organic solvents.

Mechanism Of Action

6-Methyl-3,4-epoxycyclohexylmethyl acetate works as a reactive diluent by lowering the viscosity of the epoxy resin, allowing it to flow more easily and evenly. This results in a more uniform coating or adhesive. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also acts as a plasticizer by increasing the flexibility and durability of polymer materials.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. However, studies have shown that 6-Methyl-3,4-epoxycyclohexylmethyl acetate is not mutagenic or genotoxic and does not cause significant toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methyl-3,4-epoxycyclohexylmethyl acetate as a reactive diluent is that it reduces the amount of volatile organic compounds (VOCs) emitted during production. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also has a low viscosity, making it easy to handle and mix with other chemicals. However, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has a relatively low reactivity compared to other reactive diluents, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 6-Methyl-3,4-epoxycyclohexylmethyl acetate. One area of interest is the development of new applications for 6-Methyl-3,4-epoxycyclohexylmethyl acetate in the production of polymers and other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. Finally, efforts to improve the reactivity of 6-Methyl-3,4-epoxycyclohexylmethyl acetate could expand its use in various industrial applications.

Synthesis Methods

6-Methyl-3,4-epoxycyclohexylmethyl acetate is synthesized by the reaction of 6-methylcyclohex-3-ene-1-carboxylic acid with epichlorohydrin in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form 6-Methyl-3,4-epoxycyclohexylmethyl acetate.

Scientific Research Applications

6-Methyl-3,4-epoxycyclohexylmethyl acetate has been extensively studied for its use in various industrial applications. It is commonly used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. 6-Methyl-3,4-epoxycyclohexylmethyl acetate has also been studied for its potential use as a plasticizer in polymer materials. Additionally, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has been investigated as a potential alternative to bisphenol A (BPA) in the production of polycarbonate plastics.

properties

CAS RN

106-85-4

Product Name

6-Methyl-3,4-epoxycyclohexylmethyl acetate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl acetate

InChI

InChI=1S/C10H16O3/c1-6-3-9-10(13-9)4-8(6)5-12-7(2)11/h6,8-10H,3-5H2,1-2H3

InChI Key

OOLNWDDAWUWWTK-UHFFFAOYSA-N

SMILES

CC1CC2C(O2)CC1COC(=O)C

Canonical SMILES

CC1CC2C(O2)CC1COC(=O)C

synonyms

4-Methyl-7-oxabicyclo[4.1.0]heptane-3-methanol acetate

Origin of Product

United States

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